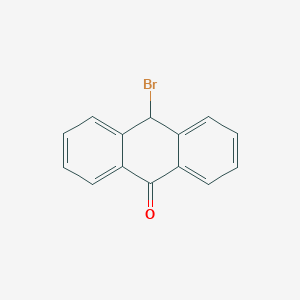

10-Bromoanthrone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

1560-32-3 |

|---|---|

Molecular Formula |

C14H9BrO |

Molecular Weight |

273.12 g/mol |

IUPAC Name |

10-bromo-10H-anthracen-9-one |

InChI |

InChI=1S/C14H9BrO/c15-13-9-5-1-3-7-11(9)14(16)12-8-4-2-6-10(12)13/h1-8,13H |

InChI Key |

JOCKUVSACGIBRW-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3C2=O)Br |

Other CAS No. |

1560-32-3 |

Origin of Product |

United States |

Synthetic Methodologies for 10 Bromoanthrone

Direct Bromination Approaches for 10-Bromoanthrone

Direct bromination involves the introduction of a bromine atom at the 10-position of anthrone (B1665570). This position is particularly reactive due to it being a benzylic carbon.

The synthesis of this compound can be accomplished through the reaction of anthrone with a suitable brominating agent in an appropriate solvent. The choice of reagent and solvent is critical for achieving high yield and selectivity.

One common method involves the use of molecular bromine (Br₂) as the brominating agent. The reaction can be carried out in various solvents, including acetic acid or a mixture of acetic acid and chloroform. researchgate.net For instance, the synthesis of 10-bromo-1,8-dihydroxy-9-anthrone (10-bromoanthralin) is achieved with a specific 1.10:1 molar ratio of bromine to the anthralin (B1665566) precursor. researchgate.net This controlled stoichiometry is crucial for ensuring the reaction's reproducibility. researchgate.net

N-Bromosuccinimide (NBS) is another effective reagent for the bromination of anthrone and its derivatives, often used under controlled temperature conditions to prevent unwanted side reactions. The selection of solvent, such as polar aprotic solvents like DMF, can enhance the solubility of reactants and improve the homogeneity of the reaction mixture.

A summary of common solvent systems is presented below:

| Brominating Agent | Solvent System | Application Example |

| Bromine (Br₂) | Acetic Acid | Synthesis of 10-bromoanthralin researchgate.net |

| Bromine (Br₂) | Acetic Acid / Chloroform | Multi-bromination of anthralin rings researchgate.net |

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Bromination of benzanthrone (B145504) |

Photochemical Bromination Methods

Photochemical methods offer an alternative route for the bromination of anthrone. These reactions are typically initiated by light, which promotes the formation of bromine radicals. The irradiation of an anthrone solution with molecular bromine can lead to the formation of this compound. researchgate.net

Further irradiation of this compound can result in subsequent reactions, including the formation of dimeric structures like 10,10′-bianthrone. researchgate.net The reaction conditions, such as wavelength and the presence or absence of oxygen, are critical in determining the final product distribution. researchgate.net For example, irradiating a solution of anthrone and bromine in a dichloromethane/benzene (B151609) mixture can initiate a cascade of reactions leading to more complex products. researchgate.net These photochemical reactions often proceed via an atom-radical chain mechanism, which can be inhibited by substances like hydrogen bromide and oxygen. researchgate.net

Multi-Step Synthetic Pathways for this compound and its Derivatives

For more complex derivatives, particularly those substituted at multiple positions, a linear, multi-step synthesis is often required. This approach allows for greater control over the final structure of the molecule.

An example of a multi-step pathway is the synthesis of 10,10-disubstituted-2-bromoanthrones. These compounds are valuable intermediates for materials science applications, such as organic luminescent materials. google.com A patented method describes a synthetic route that builds the anthrone core from simpler, commercially available starting materials. google.com

A specific pathway for preparing 10,10-disubstituted-2-bromoanthrones begins with o-carboxybenzaldehyde and a Grignard reagent derived from m-dibromobenzene. google.com The synthesis proceeds through the following key steps:

Tertiary Alcoholation: The initial step involves a Grignard reaction between o-carboxybenzaldehyde and the m-dibromobenzene Grignard reagent to form a tertiary alcohol, 2-((3-bromophenyl)hydroxymethyl)benzoic acid. google.com

Esterification: The resulting carboxylic acid is then esterified, typically in methanol (B129727) with a sulfuric acid catalyst, to protect the acid functionality. google.com

Tertiary Alcoholation (Second Grignard): The ester is treated with a second Grignard reagent (e.g., methyl or phenyl magnesium bromide) to introduce the desired 10,10-substituents (e.g., methyl or phenyl groups) and form another tertiary alcohol. google.com

Cyclization: The poly-substituted intermediate is then cyclized to form the tricyclic dihydroanthracene ring system. This ring-closure is accomplished using an agent like boron tribromide under controlled temperature conditions. google.com

Oxidation: The final step is the oxidation of the dihydroanthracene intermediate to the desired 10,10-disubstituted-2-bromoanthrone. This can be achieved using an oxidizing agent such as manganese dioxide in trifluoroacetic acid. google.com

Throughout a multi-step synthesis, maintaining the integrity of all functional groups is paramount. The presence of a bromine atom on the aromatic ring requires careful selection of reagents and reaction conditions in the subsequent steps. google.com

The concept of "functional group tolerance" refers to the ability of a reaction to proceed without affecting other sensitive parts of the molecule. catalysis.blogwisdomlib.org In the synthesis of 10,10-disubstituted-2-bromoanthrones, the chosen pathway demonstrates good tolerance for the bromine substituent. google.com For example, strongly basic conditions or certain reactive intermediates that could react with the aryl bromide are avoided. The use of specific conditions, such as manganese dioxide for oxidation and controlled Grignard additions, ensures that the carbon-bromine bond remains intact throughout the synthetic sequence. google.com This contrasts with other potential synthetic routes where incompatible reaction conditions, such as those involving Grignard reactions on the bromo-substituted ring itself, would not be suitable. google.com

Derivatization from Anthrone Precursors

The synthesis of this compound from anthrone precursors is a key method for obtaining this compound. This approach typically involves the direct bromination of an anthrone or a substituted anthrone derivative. The reaction's outcome can be influenced by various factors, including the choice of brominating agent, solvent, and reaction conditions.

One common method involves the direct bromination of 1,8-dihydroxy-9-anthrone (also known as anthralin) using molecular bromine. prepchem.comsphinxsai.com Research has shown that the precise ratio of bromine to anthralin is crucial for achieving the desired monosubstitution at the C-10 position. sphinxsai.comresearchgate.net A precise 1.10:1 molar ratio of bromine to anthralin has been demonstrated to be effective for the synthesis of 10-bromo-1,8-dihydroxy-9-anthrone, a significant intermediate for various therapeutic agents. sphinxsai.comresearchgate.net This reaction can be carried out in a solvent such as carbon disulfide at reflux temperature. sphinxsai.com

When 1,8-dihydroxy-9-anthrone is dissolved in carbon disulfide and heated, the dropwise addition of bromine with stirring at 50°C leads to the formation of a yellow precipitate of 10-bromo-1,8-dihydroxy-9-anthrone. prepchem.com The product can then be isolated by filtration and purified by recrystallization. prepchem.com

It is important to note that the bromination of anthrone derivatives can lead to multiple bromination products. sphinxsai.com For instance, using a large excess of bromine can result in the bromination of the aromatic rings in addition to the benzylic position. sphinxsai.com The reaction of 1,8-dihydroxy-9-anthrone with a significant excess of bromine in carbon disulfide under reflux conditions can lead to the formation of tribromo, tetrabromo, and even pentabromo derivatives. sphinxsai.com

The photochemical bromination of anthrone itself has also been investigated. Irradiation of a solution containing anthrone and molecular bromine can initiate a cascade of reactions. researchgate.nettandfonline.com This process involves the photochemical cleavage of molecular bromine into reactive bromine atoms, which can then abstract a benzylic hydrogen atom from the anthrone molecule. tandfonline.com

Displacement reactions have also been explored. For example, the reaction of this compound with triphenylphosphine (B44618) primarily results in the formation of anthracene-9-oxytriphenylphosphonium bromide. researchgate.net Furthermore, the reaction of 10,10-dibromoanthrone with hydrazines can be influenced by the in-situ formation of this compound through reductive debromination induced by hydrazine (B178648). thieme-connect.de

The following table summarizes a key synthetic methodology for the derivatization of an anthrone precursor to a this compound derivative.

| Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

| 1,8-Dihydroxy-9-anthrone | Bromine | Carbon disulfide | Reflux, 8 hours | 10-Bromo-1,8-dihydroxy-9-anthrone | Not specified | sphinxsai.com |

| 1,8-Dihydroxy-9-anthrone | Bromine | Carbon disulfide | 50°C, overnight | 10-Bromo-1,8-dihydroxy-9-anthrone | 77.5% | prepchem.com |

Organic Reactions and Transformations of 10 Bromoanthrone

Participation in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of organic reactions where a nucleophile, an electron-rich species, replaces a leaving group. byjus.comscribd.com In the context of 10-bromoanthrone, the bromine atom acts as a leaving group, and the carbon atom to which it is attached is the electrophilic center. pressbooks.pub The reactivity of this compound in these reactions allows for the introduction of various functional groups at the 10-position.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the cleavage of the carbon-bromine bond and the formation of a new bond between the carbon and the nucleophile. pressbooks.pubksu.edu.sa The efficiency of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Oxidative coupling or nucleophilic substitution can lead to the formation of diastereomeric mixtures of dihydrodiphenoquinone derivatives. researchgate.net

A notable application of nucleophilic substitution on an anthrone (B1665570) derivative is seen in the synthesis of monohydrazones. For instance, 10,10-dibromoanthrone reacts with hydrazine (B178648) or hydrazides to yield monohydrazones. thieme-connect.de

Reactions with Organophosphorus Compounds

The interaction of this compound with organophosphorus compounds, particularly trialkyl phosphites, has been a subject of study, revealing interesting reaction pathways.

Trialkyl phosphites are known to react with alkyl halides in what is known as the Michaelis-Arbuzov reaction. acs.orgresearchgate.netnih.gov This reaction typically involves the nucleophilic attack of the phosphite (B83602) on the alkyl halide, leading to the formation of a phosphonate. researchgate.netorganic-chemistry.org

In the case of this compound, its reaction with trialkyl phosphites can proceed via a Perkow reaction, resulting in the formation of an anthryl dialkyl phosphite. kpfu.ru The reaction of trialkyl phosphites with this compound and methyleneanthrone has been investigated, highlighting the distinct reactivity of these substrates. acs.org The preparation of trialkyl phosphites themselves is often achieved by reacting phosphorus trihalides with aliphatic alcohols in the presence of an acid-binding agent. google.com

Reductive Debromination Processes and In Situ Formation

Reductive debromination is a chemical transformation that involves the removal of a bromine atom and its replacement with a hydrogen atom. nih.govdiva-portal.org This process is significant in both synthetic chemistry and environmental remediation. nih.gov

The electrocatalytic dehalogenation of aryl halides can occur through either a stepwise electron transfer-cleavage mechanism or a concerted process, with the specific pathway often depending on the cathode material used. researchgate.net For instance, zinc dust in the presence of sodium hydroxide (B78521) and ammonium (B1175870) formate (B1220265) has been shown to be effective for the debromination of certain brominated aromatic compounds. nih.gov

This compound can be formed in situ from 10,10-dibromoanthrone. The photochemistry of 10,10-dibromoanthrone has been investigated, showing that under certain irradiation conditions, it can lead to the formation of other compounds, with this compound potentially being an intermediate in these transformations. researchgate.net For example, short-time irradiation of 10,10-dibromoanthrone in the absence of oxygen can lead to the formation of 10,10'-dibromobianthronyl. researchgate.net Further irradiation of both this compound and 10,10-dibromoanthrone can quantitatively yield mesonaphthobianthrone, with bianthrone (B1198128) being identified as a second intermediate in this conversion. researchgate.net

General Organic Transformations Involving this compound

Beyond the specific reactions detailed above, this compound participates in a variety of other organic transformations, underscoring its versatility as a synthetic building block. frontiersin.org

Cyclization reactions are processes that form a ring structure from one or more molecules. researchgate.netwikipedia.org In the context of this compound derivatives, cyclization is a key step in the synthesis of more complex molecular architectures. For example, a method for preparing 10,10-disubstituted-2-bromoanthrone involves a cyclization reaction of an intermediate compound with boron tribromide. google.com This intramolecular cyclization is a critical step in forming the anthrone core. google.com The use of transition-metal catalysts in the presence of an oxidant like TEMPO has also been shown to be an efficient method for the oxidative cyclization of various precursors to synthesize heterocyclic compounds such as flavones and quinolones. organic-chemistry.org

Ring-Opening Reactions

The tricyclic aromatic system of this compound is generally stable, and ring-opening reactions are not characteristic transformations for this class of compounds under typical laboratory conditions. The anthrone core does not possess the inherent ring strain found in smaller cyclic structures like epoxides or cyclopropanes, which readily undergo ring-opening. libretexts.org Cleavage of the aromatic rings in this compound would require harsh reaction conditions, such as strong oxidation, which typically leads to the degradation of the molecule rather than the formation of well-defined, stable products.

While the oxidative cleavage of aromatic rings is a known process, for instance in the ozonolysis of polycyclic aromatic hydrocarbons or the radical-induced cleavage of substituted benzenes, specific studies detailing the controlled ring-opening of this compound to yield isolable products are not prominently featured in the scientific literature. nih.govosti.gov Such transformations would likely involve the destruction of the aromatic system and are considered decomposition pathways rather than synthetic methodologies. pw.livebyjus.comolabs.edu.in

Rearrangement Reactions

This compound, as an α-halo ketone, is a substrate with the potential to undergo various skeletal rearrangements, particularly under basic or photochemical conditions. These reactions can lead to significant changes in the carbon framework, including ring contraction. libretexts.orgwikipedia.org

The Favorskii rearrangement is a characteristic reaction of α-halo ketones possessing at least one acidic α'-hydrogen when treated with a base. nrochemistry.comadichemistry.comwikipedia.org This reaction typically proceeds through a cyclopropanone (B1606653) intermediate, which is then opened by a nucleophile to yield a carboxylic acid derivative, often resulting in a ring contraction if the starting material is a cyclic ketone. wikipedia.orgslideshare.net

In the case of this compound, the hydrogen at the C10 position is acidic and adjacent to the carbonyl group. However, this compound itself is an α-halo ketone without α'-hydrogens on the fused ring system. For a classic Favorskii rearrangement to occur, an enolizable proton is needed on the carbon atom on the other side of the carbonyl group. adichemistry.com In the rigid tricyclic system of anthrone, this is not present.

However, a related mechanism known as the quasi-Favorskii rearrangement can occur for non-enolizable α-halo ketones. adichemistry.com This pathway does not involve a cyclopropanone intermediate. Instead, it is proposed to proceed via nucleophilic addition to the carbonyl, followed by a concerted migration of an adjacent carbon and displacement of the halide ion, akin to a semibenzilic acid rearrangement. wikipedia.org

If this compound were subjected to a strong base (e.g., hydroxide), this rearrangement could theoretically lead to a ring-contracted product. The reaction would be initiated by the attack of the hydroxide ion on the carbonyl carbon. This would be followed by the migration of one of the aromatic rings (a 1,2-aryl shift) and the elimination of the bromide ion. This would result in the contraction of the central six-membered ring to a five-membered ring, ultimately forming a derivative of fluorene (B118485) carboxylic acid.

Plausible Mechanism for a Quasi-Favorskii Rearrangement of this compound

| Step | Description |

| 1 | Nucleophilic attack of a base (e.g., OH⁻) on the carbonyl carbon of this compound. |

| 2 | Formation of a tetrahedral intermediate (alkoxide). |

| 3 | Concerted rearrangement where one of the flanking benzene (B151609) rings migrates to the adjacent carbon, displacing the bromide ion. |

| 4 | Formation of a ring-contracted carboxylate product (a fluorene-9-carboxylate salt). |

| 5 | Protonation during acidic workup to yield the final fluorene-9-carboxylic acid. |

This table describes a plausible reaction pathway based on the general mechanism of the quasi-Favorskii rearrangement.

The photochemistry of this compound has been investigated, revealing complex transformations that involve significant skeletal rearrangements. baranlab.org When irradiated with UV light in a solvent like dioxane in the absence of oxygen, this compound can undergo a series of reactions. google.com

Initially, short-term irradiation leads to the formation of dimeric species such as 10,10'-bianthrone. google.com This is believed to occur through a radical mechanism involving the formation of a 9-bromo-10-anthryloxy radical. google.com However, upon further irradiation, a more profound rearrangement takes place. This compound is quantitatively converted to mesonaphthobianthrone (also known as helianthrone). google.com This transformation involves the elimination of hydrogen bromide and the formation of new carbon-carbon bonds, resulting in a complex, condensed polycyclic aromatic system. The formation of bianthrone is considered an intermediate step in this photochemical cascade. google.com

This photochemical conversion represents a significant skeletal rearrangement, transforming the anthrone framework into a more complex and condensed aromatic structure.

Mechanistic Investigations of 10 Bromoanthrone Reactivity

Elucidation of Reaction Pathways and Rate Laws

The reaction pathways of 10-bromoanthrone are primarily dictated by the nature of the attacking reagent and the reaction conditions. Two major pathways have been identified: nucleophilic substitution and radical reactions.

Nucleophilic Substitution: this compound can undergo nucleophilic substitution where the bromine atom, a good leaving group, is replaced by a nucleophile. pressbooks.pub These reactions can proceed through two different mechanisms, SN1 (Substitution, Nucleophilic, Unimolecular) or SN2 (Substitution, Nucleophilic, Bimolecular), each with a distinct rate law. libretexts.orglibretexts.org

SN1 Pathway: In the presence of a weak nucleophile, which is often the solvent itself (a process known as solvolysis), the reaction typically follows an SN1 mechanism. vedantu.comyoutube.comwikipedia.org This is a two-step process where the rate-determining step is the unimolecular dissociation of the C-Br bond to form a carbocation intermediate. youtube.commasterorganicchemistry.com The rate of this reaction is dependent only on the concentration of the substrate, this compound. masterorganicchemistry.com

Rate Law: Rate = k[this compound] libretexts.org This is a first-order rate law. sparkl.me Doubling the concentration of this compound would double the reaction rate, while changes in the nucleophile concentration would have no effect on the rate. masterorganicchemistry.com

SN2 Pathway: With a strong, anionic nucleophile, the reaction may proceed via a concerted SN2 mechanism. libretexts.org This is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the this compound and the nucleophile. pressbooks.pub

Radical Pathways: Under photochemical conditions, such as irradiation with UV light, this compound can undergo reactions involving radical intermediates. researchgate.net Photochemical activation can lead to homolytic cleavage of the C-Br bond. fiu.eduma.edu The mechanism for these radical chain reactions involves three distinct phases: initiation, propagation, and termination. byjus.com

Initiation: Formation of initial radicals, often promoted by light. ma.edubyjus.com

Propagation: A series of steps where a radical reacts to form a new molecule and another radical, continuing the chain. byjus.com

Termination: Two radicals combine to form a stable, non-radical product, ending the chain. byjus.com

An example of a photochemical reaction is the formation of 10,10'-dibromobianthronyl from this compound upon irradiation. researchgate.net This reaction is believed to proceed through a mechanism involving the 9-bromo-10-anthryloxy radical. researchgate.net

Identification and Role of Reaction Intermediates

A reaction intermediate is a transient species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.orgyoutube.com The identification and study of these intermediates are critical for confirming a proposed reaction mechanism. dbatu.ac.inmt.com For this compound, the key intermediates are carbocations and free radicals.

Carbocation Intermediates: In SN1 reactions, the key intermediate is a carbocation formed by the departure of the bromide ion. vedantu.comyoutube.com This intermediate is sp² hybridized and has a planar geometry around the positively charged carbon. The stability of this carbocation is a crucial factor in the feasibility of the SN1 pathway. The anthrone (B1665570) ring system can help stabilize the positive charge through resonance. The detection of such intermediates can be attempted by spectroscopic methods like NMR or by trapping experiments, where a reagent is added to react specifically with the intermediate, forming a stable, identifiable product. dbatu.ac.in

Radical Intermediates: Photochemical reactions of this compound proceed via free radical intermediates. researchgate.net These are species with an unpaired electron. fiu.edu For instance, the photochemical conversion of this compound to dimeric products is proposed to involve the 9-bromo-10-anthryloxy radical . researchgate.net This radical is formed from the triplet excited state (³(n,π*)) of the molecule. researchgate.net Free radicals are highly reactive and can be detected by techniques such as Electron Spin Resonance (ESR) spectroscopy. dbatu.ac.in

| Intermediate Type | Generating Pathway | Key Characteristics |

| Carbocation | S | Positively charged, sp² hybridized, planar, stabilized by resonance. vedantu.comyoutube.com |

| Free Radical | Photochemical Reactions | Unpaired electron, highly reactive, formed by homolytic bond cleavage. researchgate.netfiu.edu |

Kinetic Studies in Homogeneous and Multiphase Solutions

Kinetic studies measure reaction rates to elucidate mechanisms and determine rate laws and rate constants. pressbooks.pubatascientific.com.au This is typically done by monitoring the change in concentration of reactants or products over time. libretexts.org

Homogeneous Solutions: In a homogeneous solution, where all reactants are in the same phase, the reaction rate is influenced by factors such as solvent polarity. atascientific.com.au For the solvolysis of this compound via an SN1 mechanism, the polarity of the solvent is critical. Polar protic solvents (like water or alcohols) are effective at stabilizing the charged carbocation intermediate, thereby increasing the rate of reaction. libretexts.org The rate constant, k, would be significantly larger in more polar solvents.

Hypothetical Kinetic Data for SN1 Solvolysis of this compound:

This table illustrates the expected trend based on general principles of solvolysis, as specific data for this compound was not available in the search results.

| Solvent | Dielectric Constant (Approx.) | Expected Relative Rate |

| Acetic Acid | 6.2 | Low |

| Ethanol | 24.5 | Medium |

| Methanol (B129727) | 32.7 | Medium-High |

| Water | 80.1 | High |

Multiphase Solutions: When reactants are in different phases (e.g., a solid reactant in a liquid solvent), the reaction is heterogeneous. atascientific.com.au The reaction can only occur at the interface between the phases. fiveable.me Consequently, the rate of reaction in a multiphase system is highly dependent on the surface area of contact. atascientific.com.au For solid reactants, a finely divided powder will react much faster than a single large crystal due to its greater surface area. atascientific.com.au Vigorous stirring or agitation is also crucial in these systems to maximize the interfacial contact and increase the reaction rate. atascientific.com.au

Influence of Reaction Conditions and Environmental Factors on Mechanisms

The mechanism and rate of a chemical reaction are highly sensitive to the conditions under which it is performed. atascientific.com.au Key factors influencing the reactivity of this compound include temperature, solvent, concentration, and the presence of light.

Temperature: Increasing the temperature generally increases the rate of chemical reactions. atascientific.com.au This is because a higher temperature provides more molecules with sufficient kinetic energy to overcome the activation energy barrier of the reaction. ukessays.com The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. upenn.edu

Solvent: The choice of solvent can dramatically influence the reaction pathway and rate. In nucleophilic substitution reactions of this compound, polar protic solvents favor the SN1 mechanism by stabilizing the carbocation intermediate. libretexts.org In contrast, polar aprotic solvents might favor an SN2 pathway. For photochemical reactions, the solvent can influence the stability and lifetime of the excited states and radical intermediates. researchgate.net

Concentration: The influence of reactant concentration is defined by the reaction's rate law. libretexts.org For an SN1 reaction of this compound, the rate is directly proportional to its concentration, while for an SN2 reaction, the rate depends on the concentrations of both this compound and the nucleophile. pressbooks.pubmasterorganicchemistry.com

pH and Nucleophile Type: The nature of the nucleophile is critical. Strong nucleophiles, such as amines, can participate in SN2 reactions. libretexts.orgopenstax.org The reactivity of amines, however, is pH-dependent. In highly acidic solutions (low pH), amines become protonated to form ammonium (B1175870) ions, which are no longer nucleophilic. libretexts.org Alkaline conditions are often required for reactions involving amines as nucleophiles. thermofisher.com

Light (Irradiation): Light is a critical factor for photochemical reactions. The energy from photons can promote this compound to an excited state, leading to the formation of radical intermediates and subsequent reactions that would not occur under thermal (dark) conditions. researchgate.netma.edu

Advanced Spectroscopic Characterization for 10 Bromoanthrone Research

Vibrational Spectroscopy for Structural and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups and molecular structure of materials. youtube.commooreanalytical.com The technique operates by measuring the absorption of infrared radiation by a sample, which creates a unique spectral fingerprint based on the chemical bonds present. youtube.com For 10-Bromoanthrone, FTIR analysis is instrumental in confirming the presence of key structural features. The analysis can be performed on various sample types, including solids prepared as pellets with potassium bromide (KBr) or analyzed directly using an attenuated total reflectance (ATR) accessory. youtube.comdrawellanalytical.com

A typical FTIR spectrum of an anthrone (B1665570) derivative would display characteristic absorption bands. A prominent peak for the carbonyl group (C=O) stretching vibration is expected. The spectrum would also show peaks corresponding to the aromatic C-H and C-C stretching vibrations of the anthracene (B1667546) core. The presence of the C-Br bond would also result in a characteristic absorption, typically found in the lower frequency region of the spectrum. These spectral features collectively provide a definitive profile for the identification and quality assessment of this compound. mooreanalytical.com

Raman spectroscopy is another form of vibrational spectroscopy that provides complementary information to FTIR. jascoinc.comanton-paar.com It is based on the inelastic scattering of monochromatic light, usually from a laser. anton-paar.comuc.edu When light interacts with a molecule, a small fraction of the scattered light is shifted in frequency, and this shift corresponds to the vibrational modes of the molecule. anton-paar.com This "chemical fingerprint" allows for the identification and characterization of substances. anton-paar.com

High-Resolution Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. researchgate.neteuropa.eu Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge (m/z) ratios to several decimal places, allowing for the unambiguous determination of a molecule's elemental formula from its exact mass. researchgate.netmsu.edu This high level of accuracy is essential for distinguishing between compounds that may have the same nominal mass but different chemical formulas. msu.edu

For this compound (C14H9BrO), HRMS would confirm its molecular formula by providing a highly accurate mass measurement. nih.gov The presence of bromine is distinctly identified by its isotopic pattern, as bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance. wpmucdn.comdocbrown.info This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by two mass units, which is a characteristic signature for a monobrominated compound. docbrown.info

Furthermore, HRMS provides detailed information about the fragmentation pattern of the molecule upon ionization. uni-saarland.de The process of collision-induced dissociation (CID) can be used to break the parent ion into smaller fragment ions. europa.eu Analyzing these fragments helps in elucidating the structure of the molecule. europa.eulibretexts.org In the case of this compound, common fragmentation pathways would likely involve the loss of the bromine atom (Br•) or the carbonyl group (CO). nih.govwpmucdn.com The most abundant fragment ion in the spectrum is known as the base peak. libretexts.org

A GC-MS analysis of this compound shows a top peak at an m/z of 193, a second highest at 165, and a third at 194. nih.gov The fragmentation process, where the initial molecular ion breaks into smaller pieces, gives rise to a series of peaks that constitute the mass spectrum. libretexts.org

Table 1: GC-MS Data for this compound nih.gov

| Property | Value |

|---|---|

| NIST Number | 193713 |

| Library | Main library |

| Total Peaks | 100 |

| m/z Top Peak | 193 |

| m/z 2nd Highest | 165 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds. savemyexams.com It is based on the magnetic properties of atomic nuclei and provides detailed information about the chemical environment of atoms within a molecule. libretexts.org For this compound and its derivatives, 1H and 13C NMR are particularly valuable.

In a typical 1H NMR spectrum, the chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of each proton. savemyexams.com Protons in different environments will have different chemical shifts. savemyexams.com For this compound, the aromatic protons on the anthracene core would appear as a complex series of multiplets in the aromatic region of the spectrum (typically δ 7-8 ppm). libretexts.org The single proton at the 10-position, being adjacent to both the bromine atom and the carbonyl group, would have a distinct chemical shift. The integration of the peaks in the 1H NMR spectrum reveals the relative number of protons in each environment. savemyexams.com

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the 13C NMR spectrum. The chemical shift of the carbonyl carbon would be significantly downfield (at a higher ppm value), while the aromatic carbons would resonate in a specific range. The carbon atom bonded to the bromine would also show a characteristic chemical shift. The use of a standard reference compound like tetramethylsilane (B1202638) (TMS) is common in NMR. savemyexams.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring and Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule. suisse-tp.ch This technique provides information about the electronic structure of a compound, particularly the presence of conjugated systems and chromophores. suisse-tp.chlcms.cz Each compound possesses a characteristic absorption spectrum which can act as a "fingerprint" for identification. suisse-tp.ch

For this compound, the extended π-system of the anthracene core results in strong absorption in the UV region. The UV-Vis spectrum would show characteristic absorption maxima (λmax) corresponding to electronic transitions within the molecule.

A key application of UV-Vis spectroscopy is the real-time monitoring of chemical reactions. suisse-tp.chspectroscopyonline.com By tracking the change in absorbance at a specific wavelength over time, the kinetics of a reaction can be determined. spectroscopyonline.comthermofisher.com For instance, if this compound is a reactant that is consumed during a reaction, its characteristic absorbance will decrease over time. lcms.cz Conversely, if a colored product is formed, an increase in absorbance at the product's λmax can be monitored. lcms.czresearchgate.net This allows for the study of reaction rates, mechanisms, and the influence of various factors like catalysts or temperature. lcms.czthermofisher.com

Theoretical and Computational Chemistry Studies of 10 Bromoanthrone

Quantum Mechanical Approaches for Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the electronic nature of molecules. These approaches solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. researchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. researchgate.net This approach is particularly useful for studying the electronic structure and reactivity of aromatic systems like 10-bromoanthrone.

A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Following optimization, calculations can determine various electronic properties. For instance, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. For this compound, an MEP map would likely show regions of negative potential around the electronegative oxygen and bromine atoms, indicating sites susceptible to electrophilic attack, and positive potential in other areas, suggesting sites for nucleophilic attack. Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.

Ab Initio Methods in Electronic Structure Calculations

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. researchgate.net These methods solve the electronic Schrödinger equation and can achieve very high accuracy, although often at a greater computational cost compared to DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory.

For this compound, ab initio calculations would provide a rigorous determination of its electronic structure. The Hartree-Fock method, being the simplest ab initio approach, provides a good starting point but neglects electron correlation. More advanced methods like MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) would offer a more accurate description by incorporating electron correlation effects, which are important for a precise understanding of molecular energies and properties.

These high-level calculations can be used to benchmark the results from more computationally efficient methods like DFT. For a molecule of this size, a common strategy is to perform geometry optimization and frequency calculations at a DFT or lower-level ab initio level, followed by single-point energy calculations at a higher, more accurate level of theory. This approach provides a balance between accuracy and computational feasibility.

Molecular Modeling and Dynamics Simulations

While quantum mechanical methods provide a detailed picture of the electronic structure of a single molecule, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in condensed phases.

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms in a molecule or a system of molecules. nih.gov An MD simulation of this compound would require a force field, which is a set of parameters that describe the potential energy of the system as a function of its atomic coordinates. These simulations can provide insights into the conformational flexibility of the molecule and its interactions with a solvent or other molecules. For instance, an MD simulation could be used to study how this compound interacts with water molecules in an aqueous environment, providing information about its solvation and potential aggregation behavior. Such simulations are valuable for understanding how the molecule behaves in a realistic chemical or biological context. nih.gov

Prediction of Spectroscopic Parameters and Reaction Energetics

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra. For this compound, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These calculations are typically performed at the DFT level of theory. The computed vibrational modes can be visualized, aiding in the assignment of experimental spectral bands to specific molecular motions.

Similarly, electronic transitions can be predicted using Time-Dependent DFT (TD-DFT), providing information about the molecule's UV-Vis absorption spectrum. These calculations can help to understand the electronic excitations responsible for the observed absorption bands.

Computational chemistry is also a powerful tool for studying reaction energetics. For example, the stability of this compound could be assessed by calculating its heat of formation. Furthermore, the energetics of potential reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon, could be investigated. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed, providing insights into the reaction mechanism and kinetics.

Below is a table of computed properties for this compound, sourced from the PubChem database.

| Property | Value |

| Molecular Formula | C₁₄H₉BrO |

| Molecular Weight | 273.12 g/mol |

| XLogP3-AA | 3.7 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Exact Mass | 271.98368 g/mol |

| Monoisotopic Mass | 271.98368 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 16 |

| Formal Charge | 0 |

| Complexity | 262 |

This data is computationally generated and provided by PubChem.

Conformational Analysis and Stability Predictions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. rsc.org For a molecule like this compound, which has a relatively rigid tricyclic core, the conformational flexibility is limited. The central ring of the anthrone (B1665570) system is not planar, and the bromine atom can potentially occupy different spatial positions relative to the bent ring system.

Computational methods can be used to explore the potential energy surface of this compound to identify its stable conformers. This would typically involve performing a systematic conformational search or using molecular dynamics simulations to sample different conformations. The geometries of the identified conformers would then be optimized, and their relative energies calculated using quantum mechanical methods like DFT. The results of such a study would reveal the most stable conformation of this compound and the energy barriers for interconversion between different conformers. The stability of different conformers is influenced by factors such as steric hindrance and electronic interactions. nih.gov

A hypothetical conformational analysis of this compound might explore the puckering of the central dihydroanthracenone ring and the orientation of the bromine atom. The bromine could potentially exist in pseudo-axial or pseudo-equatorial positions relative to the central ring. DFT calculations would be able to determine the energy difference between these conformers, thus predicting the predominant form of the molecule.

Below is an illustrative table showing the kind of data that would be generated from a conformational analysis of this compound.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) |

| Pseudo-axial Br | 0.00 | [Hypothetical Value] |

| Pseudo-equatorial Br | [Hypothetical Value] | [Hypothetical Value] |

This table is for illustrative purposes only, as specific conformational analysis data for this compound is not available in the literature.

Electrochemical Behavior and Redox Chemistry of 10 Bromoanthrone

Investigation of Electrochemical Oxidation and Reduction Processes

No specific studies detailing the electrochemical oxidation or reduction potentials and processes for 10-bromoanthrone were identified. In principle, the anthrone (B1665570) moiety features a reducible carbonyl group and an oxidizable aromatic system. The bromine substituent, being an electron-withdrawing group, is expected to make the reduction of the carbonyl group and the oxidation of the anthracene (B1667546) core more difficult compared to the parent anthrone molecule. The carbon-bromine bond itself is also susceptible to electrochemical reduction, typically via a dissociative electron transfer mechanism, which has been observed in related compounds like 9-bromoanthracene. uantwerpen.be However, without experimental data from techniques like cyclic voltammetry, the precise potentials for these processes remain unknown.

Elucidation of Electrochemical Redox Mechanisms and Electron Transfer Pathways

The elucidation of redox mechanisms requires detailed experimental investigation, often involving variation of scan rates, pH, and solvents, coupled with spectroscopic or computational analysis. asdlib.orgals-japan.commolssi.org Such studies would clarify whether the reduction of this compound proceeds in a single step involving the cleavage of the C-Br bond and reduction of the carbonyl, or through a series of discrete electron transfer and chemical steps. The pathways for oxidation would similarly require investigation to determine the stability of the resulting radical cations and subsequent reaction products. No literature containing this specific analysis for this compound could be located.

Application of Cyclic Voltammetry and Chronoamperometry in Electrochemical Studies

Cyclic voltammetry (CV) and chronoamperometry (CA) are fundamental techniques for investigating electrochemical behavior. palmsens.comossila.com CV is used to probe redox potentials and reaction reversibility, while CA can provide insights into reaction kinetics and diffusion coefficients. khanacademy.orgmdpi.comajol.info While many studies on other anthrone derivatives utilize these methods extensively, mdpi.comresearchgate.net no published cyclic voltammograms or chronoamperometric data specifically for this compound were found. The absence of such data precludes any quantitative analysis or the creation of the requested data tables.

Advanced Applications and Derivatization of 10 Bromoanthrone in Chemical Synthesis

Precursor in Organic Synthesis for Complex Molecules

10-Bromoanthrone serves as a versatile and crucial precursor in the multi-step synthesis of a variety of complex organic molecules. Its reactive bromine atom at the 10-position, combined with the rigid tricyclic anthracene (B1667546) framework, makes it an ideal starting point for constructing larger, more intricate molecular architectures. The electron-withdrawing nature of the carbonyl group influences the reactivity of the entire ring system, allowing for selective transformations. This reactivity is harnessed in the synthesis of specialized materials and pharmaceutically relevant compounds.

Synthesis of Organic Luminescent Materials

The anthracene core is a well-established chromophore, and its derivatives are extensively utilized in the development of organic light-emitting diodes (OLEDs). This compound is a key intermediate in the synthesis of these advanced materials. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki coupling, enabling the introduction of various aryl groups to extend the π-conjugated system and tune the photophysical properties of the resulting molecule.

For instance, derivatives of 9-bromoanthracene, a related compound, are used to synthesize novel luminescent materials like 9-bromo-10-naphthalen-2-yl-anthracene (BNA), which exhibits blue and blue-violet light emission. nih.gov Similarly, 10-Bromoanthracene-9-carbaldehyde, which can be derived from this compound, is a starting material for anthracene-based bis-stilbene derivatives used in OLEDs. mdpi.com The introduction of bulky substituents via the bromo-functionalization can prevent intermolecular packing, leading to materials with high quantum efficiency in a non-doped state.

Table 1: Examples of Anthracene Derivatives in Luminescent Materials

| Precursor | Derivative | Application | Reference |

|---|---|---|---|

| 9-Bromoanthracene | 9-bromo-10-naphthalen-2-yl-anthracene (BNA) | Blue and blue-violet light emitting material | nih.gov |

| 10-Bromoanthracene-9-carbaldehyde | Anthracene-Based Bis-Stilbene Derivative | Green light emitting material in OLEDs | mdpi.com |

This table is interactive and can be sorted by column.

Intermediate for Substituted Anthrones with Relevance in Pharmaceutical Synthesis

The anthrone (B1665570) skeleton is present in a number of biologically active compounds. This compound serves as a valuable intermediate for the synthesis of substituted anthrones with pharmaceutical applications. The reactivity of the C-Br bond allows for the introduction of various functional groups necessary for therapeutic activity.

A significant application is in the synthesis of antipsoriatic drugs. For example, 10-bromo-1,8-dihydroxy-9-anthrone, also known as 10-bromoanthralin, is a crucial intermediate in the preparation of various derivatives of anthralin (B1665566), a compound used to treat psoriasis. researchgate.net The substitution at the 10-position is critical for modulating the activity and side-effect profile of these drugs. researchgate.netnih.gov

Furthermore, while not a direct precursor, the synthesis of the antipsychotic drug melitracen (B1676185) involves the intermediate 10,10-dimethylanthrone. newdrugapprovals.org Patents have noted the importance of 10,10-disubstituted anthrone bromo-derivatives as key intermediates, highlighting the role of bromoanthrones in accessing such pharmaceutical scaffolds. The synthesis of melitracen from its intermediate involves a Grignard-based process that is subsequently dehydrated. newdrugapprovals.orgresearchgate.net

Derivatization Towards Chiral Electron Transfer Compounds

The development of chiral molecules is of great interest for applications in materials science and asymmetric catalysis. While direct studies on the derivatization of this compound to chiral electron transfer compounds are not extensively documented, the principles of organic synthesis allow for its potential use in creating such molecules. Axially chiral scaffolds are particularly important in functional materials and as ligands in catalysis. rsc.org

The bromine atom in this compound can be utilized in stereoselective cross-coupling reactions. By coupling this compound with a chiral partner or by using a chiral catalyst system, it is possible to generate atropisomers—stereoisomers arising from hindered rotation around a single bond. This approach has been successfully applied to other boron-containing organic molecules and biaryl systems. mdpi.comnih.gov Photoinduced enantioselective reactions have also emerged as a powerful method for constructing axial chirality. rsc.org Given the rigid structure of the anthracene core, derivatives of this compound could be designed to exhibit stable axial chirality upon appropriate substitution.

Role in the Synthesis of Graphene Nanoribbon Precursors

Graphene nanoribbons (GNRs) are quasi-one-dimensional strips of graphene that exhibit promising electronic properties for next-generation electronic devices. The bottom-up synthesis of GNRs on metal surfaces allows for atomic precision in their structure. In this field, derivatives of this compound play a critical role as molecular precursors.

Specifically, 10,10′-dibromo-9,9′-bianthracene (DBBA) is a key precursor molecule for the synthesis of armchair GNRs. DBBA can be conceptualized as a dimer formed from a this compound-like unit. When deposited on a gold (Au) or silver (Ag) surface, the DBBA molecules self-assemble. Upon heating, the carbon-bromine bonds cleave, and the resulting radical species polymerize to form long, oriented polyanthracene chains. A further cyclodehydrogenation step then transforms these polymer chains into well-defined graphene nanoribbons. The use of DBBA allows for the growth of long and oriented GNRs, which is a significant challenge in the field.

Table 2: Key Steps in Graphene Nanoribbon Synthesis from DBBA

| Step | Process | Temperature Range (°C) | Surface |

|---|---|---|---|

| 1 | Self-assembly of DBBA monolayer | Room Temperature | Au(111), Ag(111) |

| 2 | Debromination and Polymerization | ~100 - 200 | Au(111), Ag(111) |

This table is interactive and can be sorted by column.

Catalytic Applications of this compound Derivatives

While this compound itself is not typically used as a catalyst, its derivatives and the parent anthrone molecule can be involved in or be the subject of catalytic transformations. The anthrone core can be functionalized to create ligands for metal catalysts or to act as an organocatalyst.

For example, chiral tetraoxacalix researchgate.netarene researchgate.nettriazine derivatives have been successfully employed as catalysts for the highly enantioselective Michael addition of anthrone to nitroalkenes, producing Michael adducts with high yields and enantioselectivities. rsc.org This demonstrates the utility of the anthrone scaffold in asymmetric synthesis.

Future Research Directions and Emerging Paradigms for 10 Bromoanthrone

Development of Sustainable and Efficient Synthetic Routes

The synthesis of 10-bromoanthrone and its derivatives is fundamental to its application. While methods exist, future research will prioritize the development of more sustainable and efficient synthetic pathways, aligning with the principles of green chemistry. nih.govsciencebuddies.org Current synthetic routes can sometimes involve harsh conditions or reagents that are incompatible with certain functional groups, such as Grignard reactions in the presence of bromo substituents. google.com There is a clear need for new methodologies that offer better functional group tolerance, reduce waste, and utilize less hazardous materials. nih.govgoogle.com

Future research directions include:

Catalytic Approaches: The use of catalytic reagents is superior to stoichiometric ones as they are effective in small amounts and can be recycled, minimizing waste. acs.org Exploring novel catalytic systems for the bromination of anthrone (B1665570) or for the construction of the anthrone core could lead to more atom-economical processes. acs.org

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer enhanced safety, better control over reaction parameters, and easier scalability compared to traditional batch methods.

Alternative Solvents: Investigating the use of greener solvents, such as ionic liquids or water-based systems, can significantly reduce the environmental impact of the synthesis. nih.govacs.org

Bio-based Precursors: Research into synthesizing the anthrone scaffold from renewable, bio-based starting materials could provide a long-term sustainable route to this compound and related compounds. mdpi.com

A patent for preparing 10,10-disubstituted-2-bromoanthrone highlights a method using o-carboxybenzaldehyde and m-dibromobenzene Grignard reagent, which is noted for its simple reaction conditions and tolerance for bromine functional groups, offering a new avenue for synthesis. google.com This indicates a move towards more robust and adaptable synthetic strategies.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A profound understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new transformations. For this compound, this involves elucidating the intricate details of its formation and its subsequent reactions. Future research will increasingly rely on a synergistic combination of advanced experimental techniques and high-level computational modeling. rsc.orgnih.gov

Key research areas will focus on:

Reaction Pathway Elucidation: Detailed studies, for instance, on the radical reactions of bromine with anthrone derivatives can provide critical insights. researchgate.net Understanding the formation of intermediates, such as the 9-anthryloxy radical, is essential for controlling reaction outcomes. researchgate.net

Solvent Effects: The role of the solvent in influencing reaction kinetics and selectivity is a critical area for investigation. Combined experimental and computational studies can reveal the catalytic effect of solvents in reaction pathways. rsc.org

In-situ/Operando Monitoring: The use of advanced spectroscopic techniques for real-time monitoring of reactions can provide invaluable data on the evolution of species and the kinetics of the process. csic.es This data, when coupled with theoretical calculations, can offer a complete picture of the reaction dynamics.

For example, combined theoretical and experimental studies on hydrazone synthesis have demonstrated how computational results can predict the catalytic effect of water, which is then confirmed by experimental kinetics. rsc.org A similar approach applied to reactions involving this compound could uncover new, more efficient reaction conditions.

Expansion of Derivatization Strategies for Novel Functional Materials

This compound is a valuable precursor for a variety of complex organic molecules and materials. The bromine atom provides a reactive handle for a range of cross-coupling and substitution reactions, enabling the construction of larger, functional architectures. rsc.org Future research will focus on expanding the library of this compound derivatives to create novel materials with tailored properties.

Emerging areas of application for derivatives include:

Organic Electronics: Bromo-derivatives of anthrone are important intermediates in the synthesis of organic luminescent materials that exhibit good thermal stability and efficiency. google.com Further derivatization could lead to new materials for OLEDs, organic photovoltaics, and sensors.

Graphene Nanoribbons (GNRs): Specifically designed bianthracene precursors, which can be synthesized from bromoanthrones, are used in the bottom-up, on-surface synthesis of atomically precise GNRs. nih.govacs.orgresearchgate.net By modifying the structure of the bromoanthrone precursor, it is possible to control the chirality, width, and electronic properties of the resulting GNRs, opening avenues for next-generation nanoelectronics. researchgate.net

Polycyclic Aromatic Hydrocarbons (PAHs): this compound serves as a building block for complex PAHs through reactions like Friedel-Crafts alkylation and subsequent cyclization/aromatization steps. rsc.org These larger aromatic systems are of interest for their unique photophysical properties and potential applications in materials science.

The development of new synthetic methodologies, such as the one-flask conversion of certain acetals to isobenzofurans for in-situ cycloadditions, provides efficient routes to complex anthracene-based structures, which can be further functionalized. lookchem.com

Interdisciplinary Research Integrating Computational and Experimental Chemistry

The interface between computational modeling and experimental chemistry is a particularly fertile ground for innovation. plos.orgwitpress.com This interdisciplinary approach allows for a cycle of prediction, synthesis, and characterization that can dramatically accelerate the discovery of new materials and the understanding of their properties. advancedsciencenews.com

Future interdisciplinary efforts will likely involve:

In Silico Design: Computational chemistry can be used to design novel this compound derivatives with specific electronic, optical, or self-assembly properties before committing to their synthesis. advancedsciencenews.com This can save significant time and resources by focusing experimental efforts on the most promising candidates.

Structure-Property Relationship: Combining experimental data from techniques like X-ray crystallography and spectroscopy with theoretical calculations (e.g., DFT) can lead to a deeper understanding of the structure-property relationships in this compound-based materials. researchgate.net This knowledge is crucial for the rational design of next-generation materials.

Reaction Mechanism Validation: Theoretical models can propose reaction pathways that can then be validated through targeted experiments, such as kinetic studies or intermediate trapping. rsc.org This synergy provides a robust framework for understanding and controlling chemical reactivity.

The integration of computational and experimental work is becoming essential, moving from a supportive role for computation to a predictive and guiding one. advancedsciencenews.com This paradigm shift will be instrumental in exploring the full chemical space accessible from this compound and translating these discoveries into practical applications.

Q & A

Q. How can computational models improve the predictive synthesis of this compound analogs?

- Workflow : Combine retrosynthetic algorithms (e.g., ASKCOS) with molecular dynamics simulations to prioritize viable routes. Validate predictions with small-scale exploratory experiments .

Tables for Key Comparisons

Key Methodological Recommendations

- Systematic reviews : Use PRISMA guidelines to synthesize conflicting data on reaction yields or spectroscopic assignments .

- Reproducibility : Archive raw NMR/MS files in public repositories (e.g., Zenodo) with metadata tags for easy retrieval .

- Ethical reporting : Disclose synthetic hazards (e.g., bromine’s toxicity) and disposal protocols in Supplementary Information .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.